(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one

Stereochemistry Chiral Building Block Enantiopurity

(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one (CAS: 132033-94-4) is a chiral heterocyclic compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol. Its structure comprises an isoxazol-3(2H)-one core bearing a piperidine ring at the 5-position with a defined (R)-stereochemical configuration.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 132033-94-4
Cat. No. B592767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
CAS132033-94-4
Synonyms3(2H)-Isoxazolone,5-(3-piperidinyl)-,(R)-(9CI)
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=O)NO2
InChIInChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m1/s1
InChIKeyJBNREPDCQNWPIU-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one (CAS 132033-94-4): Baseline Characterization and Procurement Context


(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one (CAS: 132033-94-4) is a chiral heterocyclic compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . Its structure comprises an isoxazol-3(2H)-one core bearing a piperidine ring at the 5-position with a defined (R)-stereochemical configuration . The compound is primarily supplied as a research chemical with a standard purity of 97%, and its quality is commonly verified using analytical methods such as NMR, HPLC, and GC . This compound serves as a valuable chiral building block and intermediate in medicinal chemistry research, particularly in the synthesis of piperidine-containing bioactive molecules [1].

1
Chiral (R)-enantiomer building block for medicinal chemistry synthesis
2
Defined stereochemistry supports asymmetric piperidine construction
3
Standard research-grade purity verified by HPLC, NMR, and GC

(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one: Why Substitution with Analogs or Racemates Carries Scientific Risk


Substituting (R)-5-(piperidin-3-yl)isoxazol-3(2H)-one with closely related compounds like its (S)-enantiomer, the regioisomeric 4-piperidinyl analog (CAS 132033-91-1), or the racemic mixture (CAS 153745-69-8) can introduce significant scientific variability in research applications . The defined (R)-stereochemistry at the piperidine 3-position can critically influence molecular recognition events, such as binding to chiral biological targets like enzymes or receptors, where even small changes in three-dimensional shape can drastically alter affinity and function [1]. Similarly, shifting the piperidine attachment from the 3-position to the 4-position on the isoxazolone ring changes the molecule's spatial geometry and electronic distribution, potentially leading to divergent pharmacological profiles [2]. Furthermore, using a racemate instead of the single (R)-enantiomer introduces another active stereoisomer, complicating data interpretation and potentially masking or confounding the specific effects of the (R)-form [1]. Therefore, for reproducible and interpretable scientific results, precise selection of the (R)-5-(piperidin-3-yl)isoxazol-3(2H)-one enantiomer is essential.

Enantiomer Switching to (S)-enantiomer or racemate may alter chiral recognition and biological readouts.
Regioisomer 4-Piperidinyl analog (CAS 132033-91-1) shifts attachment geometry, potentially leading to different target engagement profiles.
Stereochemical Using racemate instead of single enantiomer may introduce confounded stereochemical outcomes in asymmetric synthesis.

Procurement Guide: Verifiable Differentiation of (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one Against Key Comparators


Chiral Identity: Defined (R)-Stereochemistry vs. Racemate

(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a single enantiomer with a defined stereochemical configuration, confirmed by its InChIKey (JBNREPDCQNWPIU-ZCFIWIBFSA-N) which encodes stereochemistry . In contrast, the racemic mixture (CAS 153745-69-8) contains both (R)- and (S)-enantiomers in equal amounts and has a different InChIKey lacking stereochemical definition . Using the defined (R)-enantiomer eliminates the confounding biological and pharmacological variables introduced by the presence of the (S)-form in the racemate [1].

Chiral Identity
Head-to-head
100% (R)-enantiomer (InChIKey JBNREPDCQNWPIU-ZCFIWIBFSA-N) vs. racemate (50% R, CAS 153745-69-8)
Enables enantiomer-specific research without racemate confounding.
Identity confirmed by stereospecific InChIKey and CAS registry.
Stereochemistry Chiral Building Block Enantiopurity

Regioisomeric Purity: 3-Piperidinyl vs. 4-Piperidinyl Attachment

The target compound features a piperidine ring attached at the 3-position of the isoxazol-3(2H)-one core . Its regioisomer, 5-(piperidin-4-yl)isoxazol-3-one (CAS 132033-91-1), has the piperidine attached at the 4-position . This positional shift alters the molecule's three-dimensional geometry and electronic properties, which can be crucial for target engagement. For instance, in a patent for dermatological disorders, 5-(piperidin-4-yl) isoxazol-3(2H)-one derivatives are specifically claimed, highlighting that even a small change in attachment point defines a distinct chemical space with different potential applications [1].

Regioisomeric Purity
Head-to-head
3-piperidinyl attachment vs. 4-piperidinyl isomer (CAS 132033-91-1), different connectivity and spatial geometry
Attachment position may drive distinct SAR profiles in target studies.
Structural isomer verified by CAS; 4-substituted series reported in separate patent space.
Regioisomer Structural Analog SAR Studies

Enantiopurity in Synthesis: Enabling Access to Complex Chiral Piperidines

Isoxazolinones, like (R)-5-(piperidin-3-yl)isoxazol-3(2H)-one, serve as versatile starting materials for synthesizing complex chiral piperidines, which are among the most frequently used heterocycles in pharmaceuticals [1]. A 2018 study demonstrated a Pd/Ir relay catalysis method using isoxazolinones to create trisubstituted piperidines with three new stereogenic centers in a single step, achieving high diastereo- and enantioselectivity [1]. This synthetic utility is contingent on the defined stereochemistry of the starting isoxazolinone, as the stereochemical information can be relayed to the final piperidine product. The (R)-enantiomer provides a specific chiral template that directs the stereochemical outcome of such reactions, a capability not shared by achiral analogs or the racemate.

Synthetic Utility
Class-level
Enables Pd/Ir relay catalysis to generate trisubstituted piperidines with high diastereo- and enantioselectivity (class-level demonstration)
Supports selection as chiral template for complex piperidine synthesis.
Class-level inference; exact % ee for this compound not reported. Data to verify.
Medicinal Chemistry Chiral Synthesis Relay Catalysis

Procurement Value: Competitive Purity and Pricing for Research Applications

As a commercially available research chemical, (R)-5-(piperidin-3-yl)isoxazol-3(2H)-one is offered with a standard purity of 97%, which is typical for early-stage research compounds . While direct price comparisons across all vendors and analogs are dynamic, the compound is positioned as a standard-purity research intermediate. For context, a structurally distinct piperidine-isoxazole compound, AZD6564, was reported as an advanced pharmacological tool with an IC50 of 0.44 μM in a plasma clot lysis assay . (R)-5-(piperidin-3-yl)isoxazol-3(2H)-one is not a drug candidate like AZD6564 but serves as a foundational building block, making it a cost-effective and strategically important procurement choice for constructing more complex, patentable molecules.

Procurement Value
Data to verify
97% purity research intermediate; positioned as foundational building block vs. advanced tool compounds (e.g., AZD6564)
May support cost-effective early-stage SAR exploration.
Supplier-stated purity; no peer-reviewed comparative sourcing data. Review current vendor specifications.
Procurement Research Chemical Cost-Effectiveness

Recommended Research Applications for (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one (CAS 132033-94-4)


Stereospecific Synthesis of Piperidine-Containing Bioactive Molecules

(R)-5-(piperidin-3-yl)isoxazol-3(2H)-one is an optimal starting material for the asymmetric synthesis of complex, chiral piperidines. Its defined (R)-stereochemistry at the 3-position of the piperidine ring makes it a valuable chiral template in reactions designed to create multiple stereogenic centers, as demonstrated by its utility in class-level Pd/Ir relay catalysis for generating trisubstituted piperidines [1]. This application is particularly relevant for medicinal chemists seeking to build libraries of enantioenriched piperidine derivatives for structure-activity relationship (SAR) studies [1].

Pharmacological Probes for Chiral Biological Targets

This compound is well-suited for use as a chiral probe in pharmacological assays where stereochemistry dictates target binding. Its single (R)-enantiomer identity, confirmed by its stereospecific InChIKey, eliminates the confounding biological activity of the (S)-enantiomer found in the racemate (CAS 153745-69-8) . This ensures that any observed biological activity can be directly attributed to the (R)-form, leading to more reliable and interpretable data in target identification and validation studies [2].

Regioisomeric Comparator in Medicinal Chemistry Programs

Given the known difference in patent activity between 3-piperidinyl and 4-piperidinyl isoxazolones [3], (R)-5-(piperidin-3-yl)isoxazol-3(2H)-one serves as a critical comparator for its 4-piperidinyl regioisomer (CAS 132033-91-1). Researchers investigating the biological activity of the 4-substituted series can use this compound to probe the structure-activity relationship driven by the piperidine attachment point, providing insights into optimal molecular geometry for target engagement .

Building Block for Exploring Novel Chemical Space in Fibrinolysis and Dermatology

The isoxazol-3(2H)-one scaffold is a recognized pharmacophore in fibrinolysis inhibition and dermatological applications [3]. (R)-5-(piperidin-3-yl)isoxazol-3(2H)-one can be utilized as a key intermediate to synthesize novel analogs and explore the chemical space around these therapeutic areas. By incorporating the chiral (R)-piperidine moiety, researchers can investigate the impact of stereochemistry on the potency, selectivity, and pharmacokinetic properties of new drug candidates within this important class of compounds [3].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral piperidines
(R)-stereochemical template
Stereochemical outcome in relay catalysis
Target-binding assay probe
Single (R)-enantiomer identity
Attribution of biological activity to (R)-form
Regioisomeric SAR comparator
3-piperidinyl attachment
SAR differentiation from 4-piperidinyl series
Fibrinolysis and dermatology research scaffold
Isoxazol-3(2H)-one core
Pharmacophore exploration in research models
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